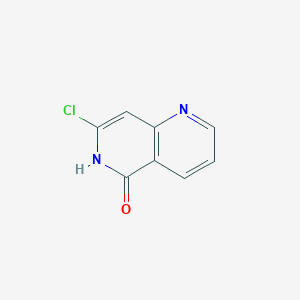

7-Chloro-1,6-naphthyridin-5-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-クロロ-1,6-ナフチリジン-5-オールは、ナフチリジンファミリーに属する窒素含有複素環式化合物です。これらの化合物は、2つの隣接する炭素原子を介して2つのピリジンを融合させた縮合環系を特徴としています。 7位に塩素原子、5位にヒドロキシル基が存在することで、この化合物はユニークであり、さまざまな研究分野で重要な関心を集めています .

準備方法

7-クロロ-1,6-ナフチリジン-5-オールの合成は、一般的に容易に入手可能な前駆体から始まる多段階反応を伴います。一般的な合成経路には、特定の条件下での適切な前駆体の環化によってナフチリジンコアを形成し、続いて塩素化と水酸化のステップが含まれます。 工業的な製造方法では、収率と純度を向上させるために、触媒や最適化された反応条件が使用される場合があります .

化学反応の分析

7-クロロ-1,6-ナフチリジン-5-オールは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、一般的な酸化剤を使用して酸化されて、対応するキノンまたはその他の酸化された誘導体を形成することができます。

還元: 還元反応は、水素化またはその他の還元剤を使用して、化合物を還元された形態に変換することができます。

科学的研究の応用

7-クロロ-1,6-ナフチリジン-5-オールは、科学研究において幅広い用途があります。

化学: より複雑な分子の合成における構成ブロックとして、および配位化学におけるリガンドとして使用されます。

生物学: この化合物は、抗菌、抗がん、および抗炎症作用などのさまざまな生物活性を示します。

医学: 特にがんや感染症の治療における潜在的な治療用途について調査されています。

作用機序

7-クロロ-1,6-ナフチリジン-5-オールの作用機序は、特定の分子標的や経路との相互作用を伴います。たとえば、その抗がん作用は、特定の酵素を阻害し、がん細胞の増殖に不可欠な細胞プロセスを阻害する能力に起因しています。 この化合物は、DNAやタンパク質と相互作用して、細胞周期停止やアポトーシスを引き起こす可能性もあります .

類似化合物との比較

7-クロロ-1,6-ナフチリジン-5-オールは、以下のような他のナフチリジン誘導体と比較することができます。

1,5-ナフチリジン: これらの化合物は、窒素原子が異なる位置にあり、異なる化学的および生物学的特性を示します。

1,8-ナフチリジン: 1,5-ナフチリジンと同様に、これらの化合物は独特の反応性と用途を持っています。7-クロロ-1,6-ナフチリジン-5-オールのユニークさは、その特定の置換パターンにあり、これにより独特の化学反応性と生物活性が付与されています.

生物活性

7-Chloro-1,6-naphthyridin-5-ol is a nitrogen-containing heterocyclic compound recognized for its diverse biological activities. This compound is characterized by a unique structure featuring a chlorine atom at the 7th position and a hydroxyl group at the 5th position of the naphthyridine ring system. Its distinct substitution pattern contributes to its potential as a therapeutic agent in various medical applications, particularly in cancer treatment and antibacterial activity.

The molecular formula of this compound is C9H6ClN2O, with a molecular weight of approximately 196.61 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆ClN₂O |

| Molecular Weight | 196.61 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not specified] |

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and DNA. The compound has been shown to inhibit enzymes involved in cancer cell proliferation, such as topoisomerases, which are crucial for DNA replication and transcription processes. This inhibition leads to antiproliferative effects against various cancer cell lines.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of human colon cancer cells (COLO 205) by interfering with topoisomerase activity. The following table summarizes key findings from recent studies on its anticancer effects:

| Study Reference | Cell Line | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| COLO 205 | Topoisomerase inhibition | 10.5 | |

| Various cancer lines | Enzyme inhibition leading to apoptosis | 8.0 |

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity. It acts as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication. The compound's mechanism involves binding asymmetrically to DNA gyrase, disrupting its function and leading to bacterial cell death.

The following table outlines the antibacterial efficacy of the compound against different bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Colon Cancer : A study published in PubMed evaluated the efficacy of various naphthyridine derivatives, including this compound, demonstrating significant antiproliferative effects in colon cancer models ( ).

- Antibacterial Efficacy : Research conducted on the antibacterial properties revealed that compounds like this compound could effectively inhibit S. aureus and E. coli, suggesting its potential application in treating bacterial infections ( ).

- Mechanistic Insights : Another study focused on the binding interactions between naphthyridine derivatives and DNA gyrase, providing insights into how structural modifications can enhance antibacterial activity ( ).

特性

IUPAC Name |

7-chloro-6H-1,6-naphthyridin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-4-6-5(8(12)11-7)2-1-3-10-6/h1-4H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTSNLBYSQYWTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(NC2=O)Cl)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。